molecular formula C12H19NO3 B1683087 Terbutaline CAS No. 23031-25-6

Terbutaline

Cat. No.: B1683087
CAS No.: 23031-25-6
M. Wt: 225.28 g/mol
InChI Key: XWTYSIMOBUGWOL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Terbutaline primarily targets the beta-2 adrenergic receptors . These receptors are located in bronchial, vascular, and uterine smooth muscle . The activation of these receptors plays a crucial role in managing bronchospasm associated with conditions like asthma, bronchitis, emphysema, and chronic obstructive pulmonary disease .

Mode of Action

This compound, as a selective beta-2 adrenergic agonist, binds to and activates the beta-2 receptors in the lungs . This interaction stimulates the production of cyclic adenosine-3’,5’-monophosphate (cAMP) by activating the enzyme adenyl cyclase . The increase in cAMP levels leads to a decrease in intracellular calcium, which in turn results in the relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from mast cells .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the adenyl cyclase-cAMP pathway . The activation of this pathway leads to the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm .

Pharmacokinetics

This compound exhibits a linear relationship between plasma concentration and the administered dose . It demonstrates multi-exponential behavior for disposition and renal clearance . The systemic availability of this compound is higher when inhaled compared to the oral route . The time to reach maximum plasma concentration (Tmax) is prolonged, and the maximum plasma concentration (Cmax) is lowered after exercise . The primary route of excretion in chronic kidney disease patients is reported to be nonrenal . In pregnant women, the plasma concentration of this compound is lowered and clearance is increased .

Result of Action

The activation of beta-2 adrenergic receptors by this compound leads to bronchodilation, which helps in managing bronchospasm associated with various respiratory conditions . It also inhibits the release of mediators of immediate hypersensitivity from mast cells , providing relief from allergic reactions.

Action Environment

Environmental factors can influence the action of this compound. For instance, exercise can prolong the time to reach maximum plasma concentration (Tmax) and lower the maximum plasma concentration (Cmax) . Moreover, the use of this compound has been predicted to present insignificant risk to the environment .

Biochemical Analysis

Biochemical Properties

Terbutaline acts on the beta-2 receptors located in bronchial, vascular, and uterine smooth muscle . It stimulates the production of cyclic adenosine-3′,5′-monophosphate by activating the enzyme adenyl cyclase . This leads to a decrease in intracellular calcium, which in turn inhibits the contractility of smooth muscle cells .

Cellular Effects

The effects of this compound on cells are primarily due to its interaction with beta-2 receptors. By stimulating these receptors, this compound triggers a series of biochemical reactions that lead to the relaxation of smooth muscle cells in the bronchi, blood vessels, and uterus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to beta-2 receptors, leading to the activation of adenyl cyclase . This enzyme then catalyzes the conversion of ATP to cyclic adenosine-3′,5′-monophosphate (cAMP), which acts as a second messenger within the cell . The increase in cAMP levels leads to a series of intracellular events, including the inhibition of smooth muscle cell contractility .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For example, studies have shown that the time to reach maximum plasma concentration (Tmax) is prolonged, and maximum plasma concentration (Cmax) is lowered after exercise .

Metabolic Pathways

This compound is involved in the cAMP pathway, where it interacts with the enzyme adenyl cyclase . By activating this enzyme, this compound increases the production of cAMP, which then influences various metabolic processes within the cell .

Chemical Reactions Analysis

Scientific Research Applications

Terbutaline has a wide range of applications in scientific research:

Properties

IUPAC Name

5-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTYSIMOBUGWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23031-32-5 (Sulfate)
Record name (+-)-Terbutaline
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DSSTOX Substance ID

DTXSID7021310
Record name Terbutaline
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Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terbutaline
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Solubility

5.84e+00 g/L
Record name Terbutaline
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Record name Terbutaline
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Mechanism of Action

Terbutaline is a selective beta-2 adrenergic receptor agonist. Agonism of these receptors in bronchioles activates adenylyl cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP). Increased cAMP decreases intracellular calcium, activating protein kinase A, inactivating myosin light-chain kinase, activating myosin light-chain phosphatase, and finally relaxing smooth muscle in the bronchiole.
Record name Terbutaline
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CAS No.

23031-25-6
Record name Terbutaline
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Record name TERBUTALINE
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Record name Terbutaline
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Melting Point

119 - 122 °C
Record name Terbutaline
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00871
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Record name Terbutaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015009
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

1.1 g of this salt were dissolved in warm absolute ethanol and 0.1 g 10% palladium charcoal were added. The solution was then hydrogenated at 50°C. and 5 atmospheres pressure overnight. The catalyst was filtered off and the volume of the solution reduced by evaporation. The hydrobromide of 1-(3',5'-diacetoxyphenyl)-2-(t-butylamino)-ethanol with 1 mole of water was precipitated by the addition of ether. M.p. 108°-111°C. The protective acetyl groups may be removed by boiling the 1-(3',5'-diacetoxyphenyl)-2-(t-butylamino)-ethanol hydrobromide with 1% hydrobromic acid for three hours. After evaporation and drying the product was recrystallized as described in Example 2c.
[Compound]
Name
salt
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
1-(3',5'-diacetoxyphenyl)-2-(t-butylamino)-ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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